N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine
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Overview
Description
N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, amino acids, and piperidine rings. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine typically involves multiple steps, starting with the preparation of the individual amino acid derivatives. The process includes:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: The amino acids are coupled using reagents such as carbodiimides or phosphonium salts.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing chain. This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially forming nitro or nitroso derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- D-valyl-N-{(2S)-5-[(diaminomethylidene)amino]-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl}-L-leucinamide
- D-prolyl-N-[(2S)-5-[(diaminomethylidene)amino]-2-(heptylamino)pentanoyl]-L-phenylalaninamide
Uniqueness
N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for interactions with a wide range of biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
642483-32-7 |
---|---|
Molecular Formula |
C24H37N7O6 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-(piperidine-1-carbonyl)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H37N7O6/c25-17(14-16-8-3-1-4-9-16)19(33)30-24(10-7-11-28-23(26)27,21(36)29-18(15-32)20(34)35)22(37)31-12-5-2-6-13-31/h1,3-4,8-9,17-18,32H,2,5-7,10-15,25H2,(H,29,36)(H,30,33)(H,34,35)(H4,26,27,28)/t17-,18+,24+/m1/s1 |
InChI Key |
OKJHVHYXKAHFQY-YTZAWJCFSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@](CCCN=C(N)N)(C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CCCN=C(N)N)(C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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